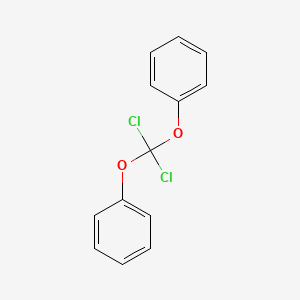

Dichlorodiphenoxymethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[dichloro(phenoxy)methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O2/c14-13(15,16-11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIUSKXXXZSVJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(OC2=CC=CC=C2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408505 | |

| Record name | Dichlorodiphenoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4885-03-4 | |

| Record name | Dichlorodiphenoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodiphenoxymethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dichlorodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: This document provides a comprehensive overview of the synthesis and characterization of dichlorodiphenylmethane. Initial searches for "dichlorodiphenoxymethane" did not yield specific results, suggesting a potential ambiguity in the compound name. The information presented here pertains to dichlorodiphenylmethane, a well-documented and synthetically significant compound.

Dichlorodiphenylmethane, also known by synonyms such as benzophenone dichloride and diphenyldichloromethane, is a geminal dihalide with the chemical formula (C₆H₅)₂CCl₂.[1] It serves as a valuable precursor in organic synthesis, particularly for the preparation of other organic molecules.[2] This guide details its synthesis, purification, and comprehensive characterization using modern spectroscopic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of dichlorodiphenylmethane is presented below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₀Cl₂ | [2][3] |

| Molecular Weight | 237.12 g/mol | [2][3] |

| Appearance | Slightly yellow liquid or colorless solid | [2] |

| Boiling Point | 305 °C (lit.) | [2] |

| 193 °C @ 30 mmHg | [2] | |

| 164-167 °C @ 12 Torr | [2] | |

| Melting Point | 146 to 150 °C (decomposes) | [2] |

| Density | 1.235 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.605 (lit.) | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

| CAS Number | 2051-90-3 | [4] |

Synthesis of Dichlorodiphenylmethane

Dichlorodiphenylmethane can be synthesized through several established methods. The most common and effective routes involve the reaction of benzophenone with phosphorus pentachloride or a Friedel-Crafts reaction.[1][5]

1. From Benzophenone and Phosphorus Pentachloride

This method is a classic transformation of a carbonyl group into a geminal dichloride.[5]

Reaction: (C₆H₅)₂CO + PCl₅ → (C₆H₅)₂CCl₂ + POCl₃[1]

Experimental Protocol:

-

Materials: Benzophenone, Phosphorus pentachloride (PCl₅).[2]

-

Equipment: Round-bottom flask, reflux condenser, oil bath with magnetic stirrer.[2]

-

Procedure:

-

In a round-bottom flask, combine benzophenone and phosphorus pentachloride.[2]

-

Fit the flask with a reflux condenser to prevent the escape of volatile reagents and products.[2]

-

Heat the reaction mixture in an oil bath.[5] The reaction is typically maintained at a high temperature to ensure complete conversion.[2]

-

After several hours of reflux, allow the mixture to cool to room temperature.[5]

-

The crude product is then purified by vacuum distillation to separate the dichlorodiphenylmethane from the byproduct, phosphorus oxychloride (POCl₃), and any unreacted starting materials.[5]

-

2. Friedel-Crafts Alkylation

This synthesis route involves the reaction of benzene with carbon tetrachloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[1][6]

Experimental Protocol:

-

Materials: Benzene, Carbon Tetrachloride (CCl₄), Anhydrous Aluminum Chloride (AlCl₃).[6]

-

Equipment: Flame-dried, three-necked round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser connected to a gas trap.[6]

-

Procedure:

-

Set up the reaction apparatus, ensuring all glassware is thoroughly dried to prevent deactivation of the catalyst.[6]

-

Charge the flask with anhydrous benzene and cool it in an ice bath to 0-5 °C.[6]

-

Slowly add anhydrous aluminum chloride to the stirred benzene.[6]

-

Add carbon tetrachloride dropwise from the dropping funnel over 30-60 minutes, maintaining a low temperature.[6]

-

After the addition is complete, the reaction mixture is typically stirred for an extended period to ensure completion.

-

The reaction is then carefully quenched by pouring it into an ice-water mixture to hydrolyze the catalyst.[6]

-

The organic layer is separated, washed with water, and dried over an anhydrous drying agent.[5]

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.[5]

-

Characterization of Dichlorodiphenylmethane

Comprehensive spectroscopic analysis is essential for the structural confirmation and purity assessment of the synthesized dichlorodiphenylmethane.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.[7]

-

¹H NMR Spectroscopy: The proton NMR spectrum is recorded on a spectrometer (e.g., 400 MHz). The aromatic protons of the two phenyl rings typically appear as a multiplet in the range of δ 7.20 - 7.60 ppm.[7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum, acquired with proton decoupling, provides information on the different carbon environments in the molecule.[7]

| ¹H NMR Spectroscopic Data | |||

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.60 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| Solvent: CDCl₃ |

| ¹³C NMR Spectroscopic Data | |

| Chemical Shift (δ) ppm | Assignment |

| 83.4 | Quaternary Carbon (C(Cl)₂) |

| 127.9 | Aromatic CH |

| 128.8 | Aromatic CH |

| 129.7 | Aromatic CH |

| 141.2 | Aromatic C (ipso) |

| Solvent: CDCl₃ |

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) plates.[7]

-

Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically scanned from 4000 to 600 cm⁻¹.[7]

| Key IR Absorption Bands | ||

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Medium | Aromatic C-H stretch |

| 1595, 1490, 1450 | Strong | Aromatic C=C ring stretch |

| 840 | Strong | C-Cl stretch |

| 770, 695 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS).[7]

-

Ionization: Electron Ionization (EI) at 70 eV is a common method.[7]

-

Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).[7] The mass spectrum is analyzed to identify the molecular ion peak and major fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a key indicator for the presence of two chlorine atoms.[8]

| Mass Spectrometry Data | |

| m/z | Relative Intensity (%) |

| 236 (M⁺) | Corresponds to the molecular ion. The isotopic pattern for two chlorine atoms should be observed. |

| 201 | [M-Cl]⁺ |

| 165 | [M-2Cl]⁺ or [C₁₃H₉]⁺ |

| Note: Fragmentation patterns can vary based on the instrument and conditions. |

Reactions of Dichlorodiphenylmethane

Dichlorodiphenylmethane is a versatile intermediate. It readily undergoes hydrolysis to form benzophenone.[1] Additionally, it can be used in reductive dehalogenation reactions with copper or nickel to produce tetraphenylethylene.[1]

This technical guide provides a foundational understanding of the synthesis and characterization of dichlorodiphenylmethane, offering valuable protocols and data for researchers in organic chemistry and drug development.

References

- 1. Diphenyldichloromethane - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Dichlorodiphenylmethane | C13H10Cl2 | CID 16327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. raybiotech.com [raybiotech.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 4885-03-4 | Benchchem [benchchem.com]

A Comprehensive Technical Guide to Dichlorodiphenylmethane (CAS No. 2051-90-3)

An important note on chemical identity: The initial request for information on "Dichlorodiphenoxymethane" (CAS No. 4885-03-4) yielded minimal results. However, extensive data is available for the structurally similar and commonly researched compound, Dichlorodiphenylmethane (CAS No. 2051-90-3). This guide will focus on the latter, as it is the likely subject of interest for researchers in organic synthesis and drug development. Dichlorodiphenylmethane, also known as benzophenone dichloride, is a versatile geminal dihalide that serves as a key precursor in the synthesis of a wide range of organic compounds.[1][2][3]

Physicochemical and Spectroscopic Properties

Dichlorodiphenylmethane is a colorless to slightly yellow liquid or solid under standard conditions.[1][3] Its key properties are summarized in the table below, providing a valuable reference for experimental design and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀Cl₂ | [1][2] |

| Molecular Weight | 237.12 g/mol | [1][2] |

| CAS Number | 2051-90-3 | [2] |

| Appearance | Slightly yellow liquid or colorless solid | [1][3] |

| Boiling Point | 305 °C (lit.)[1][2] 193 °C @ 30 mmHg[1] 164-167 °C @ 12 Torr | [1] |

| Density | 1.235 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index (n20/D) | 1.605 (lit.) | [1][2] |

| Flash Point | >110 °C (>230 °F) | [1] |

| ¹H NMR (CDCl₃) | δ ~7.3-7.5 ppm (m, 10H) | [2] |

| ¹³C NMR (CDCl₃) | δ ~83.1 (CCl₂), 127.5, 128.6, 130.2, 140.2 ppm | [2] |

| IR Spectrum (neat) | Major peaks around 3060, 1490, 1450, 760, 690 cm⁻¹ | [2] |

| Mass Spectrum (EI) | m/z 236 (M⁺), 201, 165 | [2] |

Core Synthetic Applications and Experimental Protocols

Dichlorodiphenylmethane is a valuable building block in organic chemistry, primarily utilized as a precursor for benzophenones, tetraphenylethylenes, and in Friedel-Crafts alkylation reactions.[2]

Synthesis of Dichlorodiphenylmethane from Benzophenone

A common laboratory-scale synthesis involves the reaction of benzophenone with phosphorus pentachloride.[3]

Experimental Protocol:

-

Materials:

-

Benzophenone (24 g)

-

Phosphorus pentachloride (40 g)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Oil bath with magnetic stirrer and heating capabilities

-

Vacuum distillation apparatus

-

-

Procedure:

-

Combine 24 g of benzophenone and 40 g of phosphorus pentachloride in a round-bottom flask fitted with a reflux condenser.[1]

-

Heat the mixture in an oil bath to a temperature range of 220-240 °C.[1]

-

Maintain the reaction under reflux at this temperature for 4 hours.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.[1]

-

The crude product is then purified by fractional distillation under reduced pressure.[1]

-

Synthesis of Benzophenones via Hydrolysis

Dichlorodiphenylmethane readily undergoes hydrolysis to form benzophenone, a fundamental transformation that provides a route to a variety of substituted benzophenones.[2][3]

Experimental Protocol:

-

Reaction: (C₆H₅)₂CCl₂ + H₂O → (C₆H₅)₂CO + 2 HCl[3]

-

Procedure: While a detailed protocol is not provided in the search results, the reaction generally involves treating dichlorodiphenylmethane with water. The reaction conditions can be controlled to favor the formation of benzophenone.

Application in Pharmaceutical Synthesis: Diphenhydramine

Dichlorodiphenylmethane is a key starting material for the synthesis of first-generation antihistamines like Diphenhydramine.[4] The process typically involves the conversion of dichlorodiphenylmethane to chlorodiphenylmethane, followed by etherification.[4]

Use as a Protecting Group

The benzhydryl (diphenylmethyl) group, derived from dichlorodiphenylmethane, is a valuable protecting group for functional groups such as primary and secondary amines in the synthesis of complex pharmaceutical molecules.[4]

Analytical Methods for Reaction Monitoring

Validating the synthesis and purity of dichlorodiphenylmethane is crucial. Several analytical techniques can be employed for reaction monitoring and product characterization.

| Technique | Principle | Sample Preparation | Analysis Time | Key Advantages |

| NMR Spectroscopy | Non-destructive analysis based on the magnetic properties of atomic nuclei, providing structural and quantitative information.[5] | Direct analysis of the reaction mixture in a deuterated solvent.[5] | Rapid, with spectra acquired in minutes.[5] | Provides real-time, in-situ monitoring and rich structural information.[5] |

| GC-MS | Separation of volatile compounds followed by detection and identification by mass spectrometry.[5] | Aliquot of the reaction mixture is quenched and diluted in a suitable solvent.[5] | Typically 20-40 minutes per sample.[5] | High sensitivity and selectivity, excellent for identifying trace impurities.[5] |

| HPLC | Separation of compounds based on their polarity and interaction with a stationary phase.[5] | Aliquot of the reaction mixture is quenched, filtered, and diluted in the mobile phase.[5] | Typically 10-30 minutes per sample.[5] | Suitable for a wide range of compounds, including non-volatile ones. |

Safety and Handling

Dichlorodiphenylmethane is classified as a hazardous chemical and requires careful handling.

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation).[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[7] Use only outdoors or in a well-ventilated area.[7]

-

Incompatibilities: Incompatible with bases, water, strong oxidizing agents, alcohols, and amines.[7] It is moisture-sensitive and reacts violently with water.[7][8]

-

Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.[7] Store in a corrosives area.[7]

Always consult the Safety Data Sheet (SDS) before handling this chemical.[7][8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Diphenyldichloromethane - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Dichlorodiphenylmethane | C13H10Cl2 | CID 16327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Profile of Dichlorodiphenoxymethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dichlorodiphenoxymethane (C₁₃H₁₀Cl₂O₂), a compound of interest in organic synthesis. Due to the limited availability of direct experimental spectra in public databases, this document compiles expected spectroscopic characteristics based on its chemical structure, alongside generalized experimental protocols for acquiring such data. This guide is intended to facilitate the identification, characterization, and application of this compound in research and development.

Spectroscopic Data Summary

The following tables summarize the essential expected spectroscopic data for this compound, providing a predictive basis for its structural confirmation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 8.0 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| Solvent: CDCl₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Higher chemical shift | Quaternary Carbon (C(Cl)₂) |

| Varies | Aromatic C (ipso, attached to O) |

| ~110 - 140 | Aromatic CH |

| Solvent: CDCl₃ |

Table 3: Key Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch[1] |

| ~1600 - 1450 | Strong | Aromatic C=C ring stretch[1][2] |

| ~1250 - 1200 | Strong | Asymmetric C-O-C stretch (ether)[3] |

| ~1050 - 1000 | Medium | Symmetric C-O-C stretch (ether)[3] |

| ~800 - 600 | Strong | C-Cl stretch[3] |

| Sample Preparation: Neat, between NaCl or KBr plates |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 268, 270, 272 | Varies (9:6:1 ratio) | Molecular ion peak [M]⁺, [M+2]⁺, [M+4]⁺ (due to ²Cl isotopes)[4] |

| Varies | Varies | Fragment ions (e.g., loss of Cl, O, C₆H₅O) |

| Ionization Mode: Electron Ionization (EI) |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below. These protocols are intended to serve as a general guide for researchers to obtain and reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition : The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition : The ¹³C NMR spectrum is recorded on the same spectrometer. The spectrum is typically acquired with proton decoupling to simplify it to single lines for each carbon environment. A larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at approximately 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation : A drop of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition : The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean plates is recorded first. The sample spectrum is then recorded from 4000 to 600 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization : Electron Ionization (EI) is typically used, with the electron energy set to a standard 70 eV.

-

Mass Analysis : The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).

-

Data Analysis : The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) is used to confirm the presence of two chlorine atoms in the molecule and its fragments.[4]

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Dichlorodiphenoxymethane as a Monomer Precursor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dichlorodiphenoxymethane, a potential though not widely documented monomer precursor for the synthesis of polyacetals. Due to the limited direct literature on this specific monomer, this document outlines a plausible synthetic pathway and polymerization methodology based on established chemical principles and analogous reactions. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the synthesis and polymerization of this and related geminal diether monomers.

Introduction

This compound, a geminal dichloride, holds potential as a monomer for the synthesis of poly(diphenoxymethane), a type of polyacetal. Polyacetals are a class of polymers characterized by repeating ether linkages in the main chain, often exhibiting desirable properties such as high mechanical strength, thermal stability, and chemical resistance. The synthesis of polymers from this compound would likely proceed through a polycondensation reaction, where the chlorine atoms are displaced by nucleophiles, leading to the formation of a polymer backbone. This guide will detail a proposed synthesis for the monomer and its subsequent polymerization.

Monomer Synthesis: this compound

The synthesis of this compound can be logically approached via a Williamson ether synthesis, a robust and well-established method for forming ethers. This would involve the reaction of a suitable geminal dihalide with a phenoxide. A plausible starting material is dichlorodiphenylmethane, which can be synthesized from readily available precursors.

2.1. Synthesis of Dichlorodiphenylmethane (Precursor)

Two primary routes for the synthesis of dichlorodiphenylmethane are prevalent in the literature: the reaction of benzophenone with phosphorus pentachloride and the Friedel-Crafts reaction of benzene with carbon tetrachloride.

2.1.1. Experimental Protocol: Benzophenone with Phosphorus Pentachloride

This method provides a direct conversion of the carbonyl group to a geminal dichloride.[1]

-

Reagents: Benzophenone, Phosphorus pentachloride (PCl₅), Dichloroethane (solvent).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzophenone in anhydrous dichloroethane.

-

Slowly add phosphorus pentachloride (1.1 equivalents) in portions to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 10-15 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a vigorously stirred ice-water mixture to hydrolyze unreacted PCl₅ and the byproduct POCl₃.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude dichlorodiphenylmethane.

-

Purify the product by vacuum distillation.

-

2.1.2. Experimental Protocol: Friedel-Crafts Alkylation

This classic method involves the reaction of an aromatic compound with a halide in the presence of a Lewis acid catalyst.

-

Reagents: Benzene, Carbon tetrachloride, Anhydrous aluminum chloride (AlCl₃).

-

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Charge the flask with anhydrous benzene and cool to 0-5 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride (1.2 equivalents relative to carbon tetrachloride).

-

Add carbon tetrachloride dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.[2]

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, and dry over an anhydrous drying agent.

-

Remove the excess benzene by distillation.

-

Purify the resulting dichlorodiphenylmethane by vacuum distillation.

-

2.2. Proposed Synthesis of this compound via Williamson Ether Synthesis

This proposed synthesis adapts the principles of the Williamson ether synthesis for the formation of the target monomer from dichlorodiphenylmethane and phenol.

-

Reagents: Dichlorodiphenylmethane, Phenol, Sodium hydroxide (or another strong base), Dimethylformamide (DMF) or other suitable polar aprotic solvent.

-

Proposed Procedure:

-

In a round-bottom flask, dissolve phenol (2.2 equivalents) in anhydrous DMF.

-

Carefully add a strong base, such as sodium hydroxide or potassium hydroxide (2.2 equivalents), to the solution to form the sodium or potassium phenoxide in situ. The reaction is exothermic and should be controlled.

-

Once the phenoxide formation is complete, add a solution of dichlorodiphenylmethane (1 equivalent) in DMF dropwise to the reaction mixture.

-

Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours, monitoring the reaction by TLC or GC.

-

After the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer with water and brine to remove any remaining base and salts.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Table 1: Hypothetical Quantitative Data for Monomer Synthesis

| Parameter | Benzophenone + PCl₅ Route (Dichlorodiphenylmethane) | Friedel-Crafts Route (Dichlorodiphenylmethane) | Williamson Ether Synthesis (this compound) |

| Yield (%) | 75-85 | 60-75 | 65-80 (Estimated) |

| Purity (after purif.) | >98% | >97% | >98% (Estimated) |

| Reaction Time (h) | 10-15 | 4-8 | 6-12 (Estimated) |

| Reaction Temp. (°C) | 85-90 | 0-25 | 60-80 (Estimated) |

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Polymerization of this compound

The polymerization of this compound is anticipated to proceed via a cationic or acid-catalyzed polycondensation mechanism to form poly(diphenoxymethane), a polyacetal. The geminal diether linkage is susceptible to cleavage under acidic conditions, which can initiate polymerization.

3.1. Proposed Experimental Protocol: Acid-Catalyzed Polymerization

This protocol is based on analogous acid-catalyzed polymerizations of similar monomers.

-

Reagents: this compound (monomer), Lewis acid catalyst (e.g., SnCl₄, FeCl₃, or BF₃·OEt₂), Anhydrous solvent (e.g., dichloromethane, nitrobenzene).

-

Proposed Procedure:

-

In a flame-dried, nitrogen-purged reaction vessel equipped with a mechanical stirrer, dissolve the this compound monomer in the anhydrous solvent.

-

Cool the solution to a low temperature (e.g., 0 °C or -78 °C) to control the initial stages of the polymerization.

-

Slowly add the Lewis acid catalyst to the stirred monomer solution.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-60 °C) to promote chain growth.

-

Monitor the increase in viscosity of the reaction mixture, which indicates polymer formation. The reaction progress can also be followed by techniques like Gel Permeation Chromatography (GPC) on quenched aliquots.

-

Once the desired molecular weight is achieved or the reaction ceases to progress, quench the polymerization by adding a small amount of a deactivating agent like methanol or water.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol or ethanol.

-

Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomer and catalyst residues.

-

Dry the polymer under vacuum at a moderate temperature.

-

Table 2: Hypothetical Quantitative Data for Polymerization

| Parameter | Acid-Catalyzed Polymerization of this compound (Estimated) |

| Monomer Conversion (%) | 80-95 |

| Number Average Mol. Wt. (Mn, g/mol ) | 10,000 - 50,000 |

| Weight Average Mol. Wt. (Mw, g/mol ) | 20,000 - 150,000 |

| Polydispersity Index (PDI) | 2.0 - 3.5 |

| Glass Transition Temp. (Tg, °C) | 120 - 160 |

| Decomposition Temp. (Td, °C) | > 350 |

Diagram 2: Proposed Polymerization of this compound

Caption: Acid-catalyzed polymerization of this compound.

Experimental Workflow

The overall process from monomer synthesis to polymer characterization follows a logical sequence of steps.

Diagram 3: General Experimental Workflow

Caption: Workflow from monomer synthesis to polymer characterization.

Conclusion

While direct experimental data for the use of this compound as a monomer precursor is scarce, this guide provides a scientifically grounded framework for its synthesis and polymerization. The proposed Williamson ether synthesis for the monomer and the subsequent acid-catalyzed polymerization to form poly(diphenoxymethane) are based on well-established and analogous chemical transformations. The hypothetical data and experimental protocols provided herein are intended to serve as a starting point for researchers to explore this and other novel geminal diether monomers for the development of new polyacetal materials with potentially unique properties for applications in materials science and drug development. Further experimental validation is necessary to confirm the viability of these proposed methods and to fully characterize the resulting polymer.

References

The Role of Dichlorodiphenoxymethane in Heterocyclic Compound Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorodiphenoxymethane, a geminal dichloride, presents itself as a versatile, yet underexplored, reagent in the synthesis of valuable heterocyclic compounds. This technical guide elucidates the potential of this compound as a phosgene equivalent, acting as a one-carbon synthon for the construction of benzoxazoles, benzothiazoles, and benzimidazoles. While direct, one-pot reactions with ortho-substituted anilines are not extensively documented, this paper proposes a logical synthetic pathway involving the in-situ generation of a reactive carbonyl intermediate, likely diphenyl carbonate. This guide provides a comprehensive overview of the proposed reaction mechanisms, detailed experimental protocols for analogous reactions using established phosgene surrogates, and a comparative analysis of the expected outcomes. The information herein is intended to empower researchers to explore the utility of this compound in expanding the synthetic toolbox for heterocyclic chemistry.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, benzoxazoles, benzothiazoles, and benzimidazoles are privileged scaffolds, exhibiting a wide spectrum of biological activities. The synthesis of these bicyclic systems typically involves the cyclization of an ortho-substituted aniline with a one-carbon electrophile.

Traditionally, highly toxic and hazardous reagents like phosgene and its derivatives have been employed for this purpose. The search for safer and more manageable alternatives has led to the exploration of various phosgene equivalents. This compound, with its central dichloromethylene group, is a promising candidate in this regard. It can be envisioned to react with nucleophiles to generate a carbonyl moiety, which can then drive the desired cyclization reactions.

This guide explores the application of this compound in the synthesis of these three key heterocyclic systems. Although direct experimental data is scarce, we present a scientifically sound hypothesis for its reactivity, supported by established principles of organic chemistry and analogous transformations using known carbonylating agents.

Proposed Reaction Mechanisms

The central hypothesis of this guide is that this compound serves as a precursor to a reactive carbonyl species, which then participates in the cyclization reaction. The most plausible intermediate is diphenyl carbonate, formed by the hydrolysis of this compound. Diphenyl carbonate is a known, effective, and greener alternative to phosgene for carbonylation reactions[1][2][3].

The overall proposed synthetic strategy is depicted below:

Synthesis of 2-Phenoxy-benzoxazoles

The reaction of 2-aminophenol with the in-situ generated diphenyl carbonate is expected to proceed via an initial acylation of the more nucleophilic amino group, followed by an intramolecular cyclization with the elimination of phenol to yield the 2-phenoxy-benzoxazole.

Synthesis of 2-Phenoxy-benzothiazoles

Similarly, 2-aminothiophenol is expected to react with the carbonyl source. The thiophenolic sulfur is a strong nucleophile and could potentially compete with the amino group in the initial attack. However, the cyclization is expected to proceed efficiently to form the stable benzothiazole ring system.

Synthesis of 2-Phenoxy-benzimidazoles

The reaction of o-phenylenediamine with a carbonyl source is a well-established method for the synthesis of benzimidazoles[4][5][6][7][8][9]. The reaction with diphenyl carbonate would proceed through the formation of a carbamate intermediate, followed by cyclization and elimination of phenol.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diphenyl carbonate - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzimidazole synthesis [organic-chemistry.org]

An In-depth Technical Guide on Diphenylmethane Derivatives for Low-Shrinkage Polymers

A Foreword on "Dichlorodiphenoxymethane": Initial searches for "this compound" did not yield a standard chemical entity within scientific literature for polymer applications. It is plausible that this name is a misnomer for a related diphenylmethane derivative. This guide will focus on dichlorodiphenylmethane and the broader class of diphenylmethane-based monomers, which are relevant to the synthesis of functional polymers and possess structural characteristics pertinent to the development of low-shrinkage materials.

Introduction to Low-Shrinkage Polymers

Polymerization shrinkage is a significant challenge in various high-precision applications, including dental restorations, electronic encapsulants, and advanced composites. The volume reduction that occurs as monomers convert into a more densely packed polymer network can lead to internal stress, microleakage, and dimensional inaccuracy of the final product. The development of low-shrinkage polymers is therefore a critical area of research. Key strategies to mitigate shrinkage include the incorporation of bulky monomers that occupy a significant volume, and the use of ring-opening polymerization mechanisms that can offset the volume reduction associated with chain-growth polymerization.

Dichlorodiphenylmethane and its Potential as a Monomer Precursor

Dichlorodiphenylmethane, a geminal dihalide, is a versatile precursor in organic synthesis.[1] While not commonly cited as a direct monomer for low-shrinkage polymers, its rigid and bulky diphenylmethane core makes it an interesting candidate for the synthesis of monomers designed to reduce polymerization shrinkage.

A summary of the key physical and chemical properties of dichlorodiphenylmethane (CAS RN: 2051-90-3) is presented below.[2]

| Property | Value |

| Molecular Formula | C₁₃H₁₀Cl₂ |

| Molecular Weight | 237.12 g/mol |

| Appearance | Slightly yellow liquid or colorless solid |

| Boiling Point | 305 °C (lit.) |

| Melting Point | 146 to 150 °C (decomposes) |

| Density | 1.235 g/mL at 25 °C (lit.) |

Dichlorodiphenylmethane can be synthesized via several routes, with a common laboratory method involving the reaction of benzophenone with phosphorus pentachloride.[2]

Experimental Protocol: Synthesis of Dichlorodiphenylmethane from Benzophenone [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 24 g of benzophenone and 40 g of phosphorus pentachloride.

-

Heating: Heat the mixture in an oil bath to a temperature of 220-240 °C.

-

Reflux: Maintain the reaction under reflux for 4 hours.

-

Cooling and Purification: Allow the reaction mixture to cool to room temperature. The crude product is then purified by fractional distillation under reduced pressure.

Synthesis of Dichlorodiphenylmethane.

Polymerization of Diphenylmethane Derivatives

While direct polymerization of dichlorodiphenylmethane for low-shrinkage applications is not well-documented, other functionalized diphenylmethane derivatives are used to synthesize high-performance polymers. For instance, bis(4-aminophenyl)methane is a common monomer for producing polyimides and other thermally stable polymers.[3] The diphenylmethane unit imparts rigidity and thermal resistance to the polymer backbone.[3]

Dichlorodiphenylmethane can serve as an electrophile in Friedel-Crafts alkylation reactions with electron-rich aromatic compounds to form triarylmethanes. This reaction can be extended to create functional polymers.[1]

Experimental Protocol: Friedel-Crafts Polymerization with Dichlorodiphenylmethane (Hypothetical)

-

Monomer Preparation: Synthesize or procure a bis-aromatic nucleophile (e.g., bis-phenoxy ether).

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve the bis-aromatic nucleophile and dichlorodiphenylmethane in an anhydrous solvent (e.g., dichloromethane).

-

Catalyst Addition: Cool the solution to 0 °C and slowly add a Lewis acid catalyst (e.g., anhydrous aluminum chloride).

-

Polymerization: Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Workup and Precipitation: Quench the reaction by pouring the mixture into a non-solvent (e.g., methanol) to precipitate the polymer.

-

Purification: Filter, wash, and dry the polymer under vacuum.

Hypothetical Friedel-Crafts Polymerization Workflow.

Principles of Low-Shrinkage Polymer Design

The key to minimizing polymerization shrinkage lies in the molecular design of the monomers and the polymerization mechanism.

Monomers with bulky, rigid structures, such as those containing phenyl, fluorenyl, or diphenylmethane moieties, have a larger van der Waals volume in the monomer state. This reduces the difference in volume between the monomer and the resulting polymer, thus leading to lower overall shrinkage. For example, Bis-EFMA, a non-estrogenic dimethacrylate with a rigid fluorene-based structure, exhibits lower volumetric polymerization shrinkage (around 3-5%) compared to conventional dental resins.[4]

Ring-opening polymerization of cyclic monomers can result in zero or even a slight expansion in volume. This is because for every bond that is formed during polymerization, a bond in the strained ring is cleaved. This mechanism is in contrast to the chain-growth polymerization of vinyl monomers, where double bonds are converted to single bonds, leading to a significant decrease in intermolecular distances and thus, higher shrinkage.

Strategies for Low-Shrinkage Polymer Design.

Comparative Data of Low-Shrinkage Monomers

The following table summarizes the volumetric shrinkage of various monomer systems used in low-shrinkage polymer formulations.

| Monomer System | Polymerization Type | Volumetric Shrinkage (%) | Application Area |

| Bis-GMA / TEGDMA | Radical Chain-Growth | ~5-7 | Dental Composites |

| Bis-EFMA based resins | Radical Chain-Growth | ~3-5[4] | Dental Composites |

| Siloranes | Cationic Ring-Opening | <1 | Dental Composites |

| Vinylcyclopropanes | Radical Ring-Opening | 1.5 - 1.8[5] | Dental Composites |

| Oxetanes | Cationic Ring-Opening | <3, as low as 0.2[5] | Low-Shrinking Resins |

Conclusion

While "this compound" is not a readily identifiable monomer, the investigation into dichlorodiphenylmethane and the broader principles of low-shrinkage polymer design provide valuable insights for researchers. The incorporation of bulky, rigid moieties, such as the diphenylmethane skeleton, into monomer structures is a promising strategy for reducing polymerization shrinkage. Future research could explore the synthesis and polymerization of functionalized diphenylmethane derivatives, potentially leveraging reactions like Friedel-Crafts alkylation, to develop novel low-shrinkage polymers for advanced applications. The combination of bulky monomer design with ring-opening polymerization mechanisms remains the most effective approach to achieving minimal volume change during polymer formation.

References

Dichlorodiphenoxymethane: A Versatile Intermediate for Pharmaceutical Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenoxymethane, with the CAS number 4885-03-4, is a reactive geminal dichloride that has emerged as a valuable and versatile building block in synthetic organic and medicinal chemistry. Its utility stems from its function as a phosgene equivalent and a one-carbon synthon, enabling the construction of diverse and complex heterocyclic scaffolds that are prevalent in many biologically active compounds. This technical guide provides a comprehensive overview of the applications of this compound as a potential pharmaceutical intermediate, with a focus on its role in the synthesis of 2-aminobenzoxazoles, its function as a versatile synthon for other heterocyclic systems, and its potential in the formation of spiroorthocarbonates. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its application in drug discovery and development.

Synthesis of 2-Aminobenzoxazoles: A Key Pharmaceutical Scaffold

2-Aminobenzoxazoles are a privileged structural motif in medicinal chemistry, exhibiting a wide range of pharmacological activities, including but not limited to, kinase inhibition, and antimicrobial and antiviral properties. This compound provides a convenient and efficient route to this important scaffold through a one-pot reaction with a 2-aminophenol and an amine.

Experimental Protocol: One-Pot Synthesis of 2-Aminobenzoxazoles

This protocol is adapted from a procedure published in The Journal of Organic Chemistry.[1]

Materials:

-

This compound

-

Substituted 2-aminophenol

-

Primary or secondary amine

-

Triethylamine (Et3N)

-

Toluene

-

1 N Sodium hydroxide (NaOH) solution

-

1 N Hydrochloric acid (HCl) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a stirred solution of the 2-aminophenol (1.0 eq) and the amine (1.0-1.2 eq) in toluene, add triethylamine (2.0 eq).

-

To this mixture, add a solution of this compound (1.0 eq) in toluene dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture sequentially with 1 N NaOH, 1 N HCl, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired 2-aminobenzoxazole.

Data Presentation: Synthesis of 2-Aminobenzoxazoles with Various Amines and 2-Aminophenols

The following table summarizes the yields of 2-aminobenzoxazoles synthesized using this compound with a variety of amines and substituted 2-aminophenols, demonstrating the versatility of this method.

| Entry | 2-Aminophenol | Amine | Product | Yield (%) |

| 1 | 2-Aminophenol | Morpholine | 2-Morpholinobenzoxazole | 85 |

| 2 | 2-Aminophenol | Piperidine | 2-(Piperidin-1-yl)benzoxazole | 82 |

| 3 | 2-Aminophenol | Aniline | 2-(Phenylamino)benzoxazole | 75 |

| 4 | 4-Chloro-2-aminophenol | Morpholine | 5-Chloro-2-morpholinobenzoxazole | 78 |

| 5 | 4-Methyl-2-aminophenol | Piperidine | 5-Methyl-2-(piperidin-1-yl)benzoxazole | 80 |

Yields are based on isolated products after purification and are representative examples from the literature.

Visualization of the Synthetic Pathway

The one-pot synthesis of 2-aminobenzoxazoles can be visualized as a streamlined workflow.

Caption: Experimental workflow for the one-pot synthesis of 2-aminobenzoxazoles.

A proposed reaction mechanism involves the initial formation of a highly reactive intermediate from this compound, which is then sequentially attacked by the amine and the hydroxyl group of the 2-aminophenol.

Caption: Proposed reaction mechanism for 2-aminobenzoxazole synthesis.

This compound as a Versatile One-Carbon Synthon

Beyond the synthesis of 2-aminobenzoxazoles, this compound serves as a versatile one-carbon synthon for the construction of other medicinally relevant heterocyclic compounds. Its reactivity allows for the introduction of a carbonyl or a related one-carbon unit between two nucleophilic centers.

One notable example is its use in a one-pot procedure with a 2-aminophenol and an amine to form the benzoxazole scaffold, as detailed above. This principle can be extended to other dinucleophiles, opening avenues for the synthesis of a variety of five- and six-membered heterocyclic systems.

Furthermore, a patent describes the reaction of this compound with methane sulfonamide in the presence of a base to form a key intermediate for compounds intended for the intracellular delivery of therapeutic agents. While the full experimental details are proprietary, this highlights the potential of this compound in constructing novel drug delivery systems.

Caption: Logical relationships of this compound as a versatile intermediate.

Synthesis of Spiroorthocarbonates

This compound is also a key precursor in the synthesis of spiroorthocarbonates (SOCs). SOCs are a class of compounds with applications in polymer chemistry, particularly in the development of low-shrinkage polymers for dental and electronic applications. While not a direct pharmaceutical application, the biocompatibility of some polymers derived from SOCs suggests potential for use in medical devices and drug delivery matrices. The synthesis typically involves the reaction of this compound with diols.

This compound has demonstrated significant potential as a versatile intermediate in the synthesis of valuable pharmaceutical scaffolds. Its utility in the efficient, one-pot synthesis of 2-aminobenzoxazoles is well-established, providing access to a class of compounds with broad therapeutic potential. Furthermore, its role as a one-carbon synthon opens up possibilities for the construction of a wide array of other heterocyclic systems and functional molecules. As the demand for novel and diverse chemical entities in drug discovery continues to grow, the applications of this compound are poised to expand, making it a valuable tool for medicinal chemists and drug development professionals. Further research into its reactivity with various nucleophiles and its application in the synthesis of other complex molecules is warranted.

References

An In-depth Technical Guide on the Stability and Decomposition Pathways of Dichlorodiphenoxymethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenoxymethane, with the molecular formula C₁₃H₁₀Cl₂O₂, is a halogenated organic compound of interest in synthetic chemistry. Its structural similarity to dichlorodiphenylmethane suggests a susceptibility to decomposition under certain environmental conditions. Understanding the stability and degradation pathways of this molecule is crucial for its handling, storage, and potential applications, particularly in fields where chemical purity and longevity are paramount. This technical guide outlines the predicted stability of this compound and its likely decomposition pathways, including hydrolysis, thermolysis, and photolysis, by drawing parallels with well-studied analogues.

Predicted Stability and Decomposition Pathways

The core reactivity of this compound is expected to be centered on the gem-dichloro carbon atom and the ether linkages of the phenoxy groups. The stability of the molecule is likely influenced by factors such as pH, temperature, and exposure to ultraviolet radiation.

The most probable decomposition pathway for this compound in the presence of water is hydrolysis. This prediction is based on the known reactivity of the analogous compound, dichlorodiphenylmethane, which readily hydrolyzes to benzophenone.[1][2] The proposed mechanism for the hydrolysis of this compound is a unimolecular nucleophilic substitution (SN1) reaction.

The reaction is initiated by the departure of a chloride ion, which is facilitated by a polar protic solvent like water. This rate-determining step results in the formation of a resonance-stabilized carbocation. The presence of the oxygen atoms in the phenoxy groups is expected to further stabilize this carbocation through resonance, potentially influencing the rate of hydrolysis compared to dichlorodiphenylmethane. The carbocation is then attacked by a water molecule, followed by the loss of a proton and the second chloride ion to yield the final product, likely a carbonate or its decomposition products.

Hypothetical Hydrolysis Pathway of this compound

Caption: Predicted SN1 hydrolysis pathway of this compound.

The thermal stability of this compound is predicted to be substantial, though it will likely decompose at elevated temperatures. The C-Cl and C-O bonds are the most probable sites of initial cleavage. Based on studies of other chlorinated hydrocarbons, thermal decomposition is expected to proceed via radical mechanisms, leading to a complex mixture of products.[3]

Possible thermolytic degradation could involve the homolytic cleavage of a C-Cl bond to form a dichlorodiphenoxymethyl radical. This radical could then undergo further reactions such as hydrogen abstraction, rearrangement, or fragmentation. Cleavage of the C-O bonds of the phenoxy groups at higher temperatures is also plausible, which would lead to the formation of phenolic and other aromatic fragments.

Hypothetical Thermolysis Initiation

Caption: Initial C-Cl bond cleavage in the predicted thermolysis of this compound.

Exposure to ultraviolet (UV) radiation can induce photochemical decomposition of organic molecules. For this compound, the aromatic phenoxy groups are strong chromophores that can absorb UV light. This absorption can lead to the excitation of the molecule to a higher energy state, potentially followed by bond cleavage.

Similar to thermolysis, the most likely photochemical reaction is the homolytic cleavage of a carbon-chlorine bond, as these are typically the weakest bonds in such molecules. This would generate a radical species and a chlorine radical, which could initiate a cascade of secondary reactions. The ether linkages might also be susceptible to photolytic cleavage.

Quantitative Data (Hypothetical)

As no experimental data for this compound is available, the following table presents hypothetical data based on analogous compounds to provide a framework for potential stability studies.

| Parameter | Condition | Predicted Value | Analogous Compound Data (for comparison) |

| Hydrolysis Half-life | pH 7, 25°C | Hours to Days | Dichlorodiphenylmethane: Relatively slow hydrolysis[4] |

| pH 4, 25°C | Days to Weeks | ||

| pH 10, 25°C | Minutes to Hours | ||

| Thermolysis Onset | Inert Atmosphere | 250 - 350 °C | Dichloromethane decomposition starts around 230°C[3] |

| Photolysis Quantum Yield | 254 nm in Methanol | 0.1 - 0.3 | Data for structurally similar aromatic chlorides varies widely. |

Experimental Protocols (Adapted)

The following are adapted experimental protocols for investigating the stability and decomposition of this compound. These are based on standard methodologies used for similar compounds.

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

-

This compound

-

Buffered solutions (pH 4, 7, and 10)

-

Acetonitrile (HPLC grade)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Constant temperature water bath

Procedure:

-

Prepare stock solutions of this compound in acetonitrile.

-

In separate temperature-controlled reaction vessels, add a small aliquot of the stock solution to each of the buffered solutions (pH 4, 7, and 10) to achieve a final concentration of approximately 10 ppm.

-

Maintain the reaction vessels in a constant temperature bath (e.g., 25°C, 40°C, and 55°C).

-

At regular intervals, withdraw aliquots from each reaction vessel.

-

Immediately quench the reaction by mixing the aliquot with a suitable solvent (e.g., acetonitrile) to prevent further degradation.

-

Analyze the concentration of the remaining this compound using a validated HPLC-UV method.

-

Plot the concentration of this compound versus time to determine the rate of degradation and calculate the half-life at each condition.

Experimental Workflow for Hydrolysis Study

Caption: A generalized workflow for conducting a hydrolysis kinetics study.

Objective: To determine the thermal decomposition profile of this compound.

Materials:

-

This compound

-

Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS) or Fourier Transform Infrared Spectrometer (FTIR)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Place a small, accurately weighed sample of this compound into the TGA sample pan.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a continuous flow of inert gas.

-

Record the mass loss of the sample as a function of temperature.

-

Simultaneously analyze the evolved gases using the coupled MS or FTIR to identify the decomposition products.

-

The TGA curve will indicate the onset and completion temperatures of decomposition, while the MS or FTIR data will provide information on the decomposition pathway.

Conclusion

While direct experimental evidence is lacking, a comprehensive understanding of the stability and decomposition of this compound can be inferred from the behavior of analogous compounds. The primary decomposition pathway is predicted to be hydrolysis via an SN1 mechanism, particularly under basic conditions. Thermolysis and photolysis are expected to proceed through radical intermediates, leading to a variety of degradation products. The proposed experimental protocols provide a solid foundation for future research to definitively elucidate the stability and reactivity of this compound. Such studies are essential for ensuring its effective and safe use in scientific and industrial applications.

References

A Technical Guide to the Solubility of Dichlorodiphenylmethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenylmethane, also known by synonyms such as benzophenone dichloride and α,α-dichlorodiphenylmethane, is a chlorinated organic compound with the chemical formula C₁₃H₁₀Cl₂. It serves as a precursor in various organic syntheses. A thorough understanding of its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development.

This technical guide provides a comprehensive overview of the solubility of dichlorodiphenylmethane in a range of common organic solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature, this guide presents available qualitative and quantitative solubility information for dichlorodiphenylmethane, supplemented with data for the structurally analogous compounds, diphenylmethane and benzophenone, to provide a predictive understanding of its solubility profile. Furthermore, detailed experimental protocols for determining the solubility of organic compounds are provided to enable researchers to generate precise data for their specific applications.

Physicochemical Properties of Dichlorodiphenylmethane

A summary of the key physicochemical properties of dichlorodiphenylmethane is presented in Table 1.

Table 1: Physicochemical Properties of Dichlorodiphenylmethane

| Property | Value |

| Molecular Formula | C₁₃H₁₀Cl₂ |

| Molecular Weight | 237.12 g/mol |

| Appearance | Colorless solid or slightly yellow liquid |

| Melting Point | 146-150 °C (decomposes)[1] |

| Boiling Point | 305 °C (lit.)[1] |

| Density | 1.235 g/mL at 25 °C (lit.)[1] |

Solubility of Dichlorodiphenylmethane

Qualitative and Quantitative Solubility Data

Qualitative data indicates that dichlorodiphenylmethane is soluble in several common organic solvents. It is important to note that dichlorodiphenylmethane reacts with water. A single quantitative data point for its solubility in dimethyl sulfoxide (DMSO) has been found. This information is summarized in Table 2.

Table 2: Solubility of Dichlorodiphenylmethane in Various Solvents

| Solvent | Chemical Class | Solubility |

| Diethyl Ether | Ether | Soluble[2] |

| Benzene | Aromatic Hydrocarbon | Soluble[2] |

| Ethanol | Alcohol | Soluble[2] |

| Toluene | Aromatic Hydrocarbon | Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 55 mg/mL |

| Water | Protic | Reacts[2] |

Solubility of Structurally Analogous Compounds

To further predict the solubility behavior of dichlorodiphenylmethane, the solubility of structurally similar compounds, diphenylmethane and benzophenone, is presented in Table 3. The non-polar nature of diphenylmethane and the moderately polar nature of benzophenone provide a useful framework for estimating the solubility of dichlorodiphenylmethane.

Table 3: Solubility of Diphenylmethane and Benzophenone in Organic Solvents

| Compound | Solvent | Solubility |

| Diphenylmethane | Diethyl Ether | >10%[3] |

| Ethanol | >10%[3] | |

| Chloroform | >10%[3] | |

| Benzene | Soluble[3] | |

| Hexane | Soluble[3] | |

| Benzophenone | Acetone | Very soluble[4] |

| Acetic Acid | Very soluble[4] | |

| Benzene | Soluble[4] | |

| Methanol | Soluble[4] | |

| Chloroform | Soluble[5] | |

| Diethyl Ether | 1 g in 6 mL[4] | |

| Ethanol | 1 g in 7.5 mL[4] |

Based on the available data and the principle of "like dissolves like," dichlorodiphenylmethane is expected to exhibit good solubility in non-polar and moderately polar aprotic solvents. Its solubility in polar protic solvents, other than its reactivity with water, is likely to be lower.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a solid organic compound like dichlorodiphenylmethane in an organic solvent.

Gravimetric Method (Shake-Flask Method)

This method involves preparing a saturated solution, separating the dissolved solute, and determining its mass after solvent evaporation.

4.1.1 Materials

-

Dichlorodiphenylmethane

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Glass vials with screw caps

-

Evaporating dish

-

Vacuum oven

4.1.2 Procedure

-

Preparation of Saturated Solution: Add an excess amount of dichlorodiphenylmethane to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Allow the vial to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Attach a syringe filter (of a material compatible with the solvent) and filter the solution into a pre-weighed evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in a fume hood to allow the solvent to evaporate. Gentle heating in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of dichlorodiphenylmethane can be used to expedite this process.

-

Mass Determination: Once the solvent is completely evaporated, dry the evaporating dish in a vacuum oven until a constant mass is achieved.

-

Calculation: Calculate the mass of the dissolved dichlorodiphenylmethane by subtracting the initial mass of the empty evaporating dish from the final mass. Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

UV/Vis Spectrophotometric Method

This method is suitable for compounds that absorb UV/Vis radiation and offers higher sensitivity than the gravimetric method.

4.2.1 Materials

-

Dichlorodiphenylmethane

-

Selected organic solvent(s) (UV grade)

-

UV/Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Materials for preparing a saturated solution as in the gravimetric method.

4.2.2 Procedure

-

Determination of Maximum Absorbance (λmax): Prepare a dilute solution of dichlorodiphenylmethane in the chosen solvent and scan its UV/Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve: Prepare a series of standard solutions of dichlorodiphenylmethane of known concentrations in the solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

-

Preparation of Saturated Solution: Prepare a saturated solution of dichlorodiphenylmethane as described in the gravimetric method (steps 1-3).

-

Sample Preparation and Analysis: Withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation of the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This concentration represents the solubility.

Experimental Workflow Visualization

The following diagrams illustrate the logical workflow for determining the solubility of dichlorodiphenylmethane.

Caption: Experimental workflow for solubility determination.

Caption: Solubility relationships of Dichlorodiphenylmethane.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives | Pharmaguideline [pharmaguideline.com]

- 3. Diphenylmethane | C13H12 | CID 7580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

Theoretical and Computational Perspectives on Dichlorodiphenoxymethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenoxymethane, a gem-dichloro compound, serves as a versatile reagent in organic synthesis, primarily as a precursor for spiroorthocarbonates and various heterocyclic systems of medicinal interest. Its reactivity is governed by the interplay of the electron-withdrawing chlorine atoms and the phenoxy groups attached to the central carbon. Understanding the molecule's structural, electronic, and conformational properties through theoretical and computational methods is crucial for optimizing existing synthetic protocols and designing new molecular entities. This guide provides a comprehensive overview of the theoretical studies and computational data available for this compound, offering insights into its fundamental characteristics.

While extensive dedicated computational studies on this compound are not widely published, data from X-ray crystallography and associated Density Functional Theory (DFT) calculations provide a solid foundation for its molecular characteristics.[1][2] This document synthesizes the available experimental and theoretical data, outlines standard computational methodologies for its study, and presents its synthetic applications in a structured format.

Molecular Structure and Geometry

The definitive molecular structure of this compound has been elucidated by single-crystal X-ray diffraction.[1] These experimental findings are corroborated by DFT calculations, which confirm that the molecule's geometry is an intrinsic property rather than a result of crystal packing forces.[1][2] The molecule exhibits a non-crystallographic symmetry close to C₂ᵥ, with the two phenyl rings oriented in a syn conformation relative to the chlorine atoms.[1][2]

A key structural feature is the distortion from ideal tetrahedral geometry at the central carbon atom. The O-C-O and Cl-C-Cl bond angles are notably smaller than the standard 109.5°.[1][2] The angle between the least-squares planes of the two phenyl rings is approximately 36.11°.[1][2]

Data Presentation: Crystallographic and Geometric Parameters

The quantitative data from the X-ray diffraction study are summarized below for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement for this compound. [1]

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₁₀Cl₂O₂ |

| Formula Weight | 269.11 |

| Temperature | 200(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 15.8380 (4) Å |

| b | 5.8973 (2) Å |

| c | 14.2517 (4) Å |

| α | 90° |

| β | 114.751 (2)° |

| γ | 90° |

| Volume | 1208.85 (6) ų |

| Z | 4 |

Table 2: Selected Experimental and Theoretical Geometric Parameters.

| Geometric Parameter | Experimental Value (X-ray)[1] | Remarks from DFT Studies[1][2] |

|---|---|---|

| Phenyl Ring Angle | 36.11 (10)° | Good agreement with calculated geometry. |

| O-C-O Angle | < 109.5° | Smaller than the ideal tetrahedral angle. |

| Cl-C-Cl Angle | < 109.5° | Smaller than the ideal tetrahedral angle. |

| C-O Bond Lengths | Relatively short | Shorter than in related tetraaryloxymethanes. |

Conformational Analysis and Spectroscopic Properties

This compound's structure allows for conformational flexibility due to rotation around the C-O single bonds.[3] These rotations can lead to different spatial arrangements of the phenyl rings. While detailed conformational energy landscape studies are not available in the literature, this flexibility is an important characteristic that can be investigated using computational methods like molecular dynamics simulations.[3]

Theoretical calculations can also predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. Raman spectroscopy, in particular, is well-suited for studying subtle conformational variations in solution.[3]

Data Presentation: Predicted Vibrational Frequencies

The following table summarizes the expected wavenumbers for key vibrational modes of this compound, as predicted by computational methods.[3]

Table 3: Predicted Vibrational Frequencies for Key Functional Groups. [3]

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| Asymmetric C-O-C Stretch | Diaryl Ether | 1250 - 1200 |

| Symmetric C-O-C Stretch | Diaryl Ether | 1050 - 1000 |

| C-Cl Stretch | Dichloromethylene | 800 - 600 |

Experimental Protocols: Computational Methodology

While specific, published computational studies on this compound are sparse, a standard and robust protocol for its theoretical investigation can be outlined based on common practices for similar organic molecules.

Protocol 1: Quantum Chemical Calculations using Density Functional Theory (DFT)

-

Initial Structure Preparation:

-

The initial 3D coordinates of this compound are constructed using a molecular builder. The starting geometry can be based on the known crystal structure data to ensure a reasonable starting point.

-

-

Geometry Optimization and Vibrational Frequency Calculation:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP is commonly used for its balance of accuracy and computational cost. For systems where dispersion forces are important, a dispersion-corrected functional like B3LYP-D3(BJ) is recommended.

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is typically sufficient for providing accurate geometries and electronic properties for molecules containing C, H, O, and Cl.

-

Procedure:

-

An unconstrained geometry optimization is performed to locate the minimum energy structure on the potential energy surface.

-

Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum.

-

The results provide the optimized geometric parameters (bond lengths, angles, dihedrals), thermodynamic data (enthalpy, Gibbs free energy), and the predicted IR/Raman spectra.

-

-

-

Electronic Structure Analysis:

-

Procedure:

-

Following geometry optimization, a population analysis (e.g., Natural Bond Orbital - NBO) is conducted.

-

This analysis yields atomic charges, orbital occupancies, and details about hyperconjugative interactions, providing insight into the electronic distribution and bonding within the molecule.

-

Molecular orbitals (HOMO, LUMO) are visualized to understand the regions of electron density relevant for reactivity.

-

-

-

Conformational Search (Optional but Recommended):

-

Procedure:

-

To explore the conformational space, a systematic or stochastic search is performed. Key dihedral angles (e.g., C-O-C-C) are rotated incrementally.

-

For each starting conformation, a geometry optimization is carried out at a lower level of theory (e.g., B3LYP/6-31G(d)) to identify unique conformers.

-

The energies of the identified low-energy conformers are then re-calculated at a higher level of theory to determine their relative stabilities.

-

-

Reactivity and Synthetic Applications

This compound is a key one-carbon synthon used to construct a variety of heterocyclic compounds.[4] Its utility stems from the two chlorine atoms, which act as leaving groups, and the phenoxy groups, which can also be displaced.

A prominent application is in the one-pot synthesis of 2-aminobenzoxazoles. In this reaction, this compound reacts with a 2-aminophenol and an amine under mild conditions to afford the desired heterocyclic product in good yields.[5]

Caption: Reaction pathway for the one-pot synthesis of 2-aminobenzoxazoles.

The molecule also serves as a starting material for the synthesis of complex structures like Tris(spiroorthocarbonate) Cyclophanes, which have applications in molecular recognition.[6]

Mandatory Visualization: Computational Workflow

The following diagram illustrates a typical workflow for the theoretical characterization of a molecule like this compound using computational chemistry tools.